Fmoc-L-thréonine monohydratée

Vue d'ensemble

Description

Fmoc-L-threonine monohydrate, also known as Fmoc-Thr-OH or N-α-Fmoc-L-threonine, is an amino acid derivative commonly used in peptide synthesis . It has the molecular formula C19H19NO5 and a molecular weight of 341.36 .

Synthesis Analysis

Fmoc-L-threonine monohydrate is used in the synthesis of Fluorenylmethoxycarbonyl-O-trityl-L-threonine from Trimethylsilyl Trifluoromethanesulfonate, Triphenylmethanol, Fluorenylmethoxycarbonyl-L-threonine, and 2,6-Dimethylpyridine . It can also be used to synthesize chlorofusin analogues via solid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-L-threonine monohydrate consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of L-threonine . The Fmoc group is a base-labile protecting group used in peptide synthesis .

Chemical Reactions Analysis

The Fmoc group in Fmoc-L-threonine monohydrate plays a crucial role in peptide synthesis. It serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The Fmoc group can be removed under basic conditions, allowing for the continuation of peptide chain elongation .

Physical And Chemical Properties Analysis

Fmoc-L-threonine monohydrate is a white to slight yellow to beige powder . It has a melting point of 90-100 °C and is soluble in dimethylformamide (DMF) .

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Le Fmoc-L-thréonine monohydratée est largement utilisé en SPPS, qui est une méthode d’assemblage rapide des peptides . Le groupe Fmoc protège le groupe amine pendant le processus de synthèse, permettant l’addition séquentielle d’acides aminés pour former une chaîne peptidique. Le rôle de ce composé est crucial dans la synthèse de peptides avec des séquences spécifiques requises pour les études de structure des protéines et le développement de médicaments.

Synthèse de peptides phosphorylés

Les chercheurs utilisent le this compound dans la synthèse de peptides phosphorylés . Ces peptides sont des analogues de protéines phosphorylées naturelles et jouent un rôle important dans l’étude des voies de transduction du signal, qui sont vitales pour comprendre les processus cellulaires et développer des thérapies ciblées.

Préparation d’acides aminés glycosylés

Dans le domaine de la synthèse des glycoprotéines, le this compound est utilisé pour préparer des acides aminés glycosylés . Ceux-ci sont essentiels à la synthèse des glycoprotéines, qui ont de nombreuses applications en recherche médicale, notamment en tant que thérapeutiques et vaccins potentiels.

Intermédiaires pharmaceutiques

Le composé sert d’intermédiaire dans la fabrication pharmaceutique . Il est particulièrement utile dans la production de médicaments nécessitant un composant thréonine, qui est l’un des acides aminés essentiels à la synthèse des protéines dans le corps humain.

Recherche en synthèse chimique

Le this compound est utilisé dans les méthodes de synthèse chimique pour créer des molécules organiques complexes . Son groupe protecteur est essentiel pour prévenir les réactions indésirables pendant le processus de synthèse, ce qui en fait un outil précieux pour les chimistes travaillant sur de nouveaux composés.

Expériences de laboratoire et R&D

Dans les laboratoires, le this compound est un réactif standard à des fins de recherche et développement . Il est utilisé dans divers protocoles expérimentaux pour comprendre les propriétés fondamentales des acides aminés et des peptides, contribuant ainsi aux progrès de la biochimie et de la biologie moléculaire.

Mécanisme D'action

Target of Action

Fmoc-L-threonine monohydrate is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .

Pharmacokinetics

Its stability under various conditions used in peptide synthesis is well-documented .

Result of Action

The use of Fmoc-L-threonine monohydrate in peptide synthesis results in the formation of peptides with protected amino groups . This protection allows for the efficient and selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-L-threonine monohydrate is influenced by the conditions under which peptide synthesis is carried out . For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of Fmoc-L-threonine monohydrate .

Safety and Hazards

Orientations Futures

The use of Fmoc-L-threonine monohydrate and other Fmoc-amino acids in peptide synthesis is expected to continue due to their beneficial attributes. They allow for rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes them valuable resources for research in the post-genomic world .

Analyse Biochimique

Biochemical Properties

Fmoc-L-threonine monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes. For instance, it reacts with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) during the Fmoc protection of the amine group . The nature of these interactions primarily involves the formation of bonds that facilitate the synthesis of peptides .

Cellular Effects

The effects of Fmoc-L-threonine monohydrate on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fmoc-L-threonine monohydrate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It is involved in enzyme inhibition or activation and changes in gene expression during peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Fmoc-L-threonine monohydrate exhibits stability and does not degrade easily . Its long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to its role in peptide synthesis .

Metabolic Pathways

Fmoc-L-threonine monohydrate is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Fmoc-L-threonine monohydrate and its effects on activity or function are largely dependent on its role in peptide synthesis

Propriétés

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNQPFAECJFQNV-NRNQBQMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

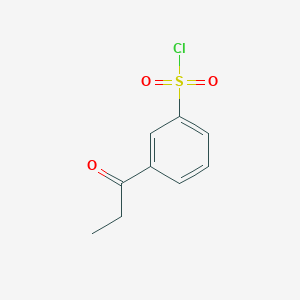

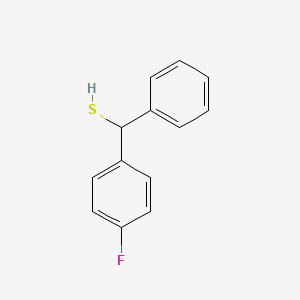

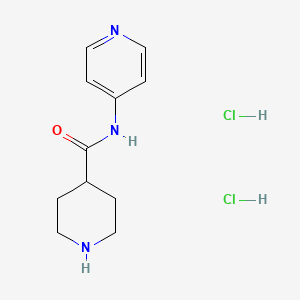

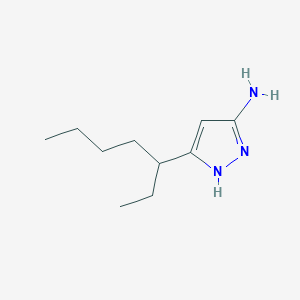

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)

![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)